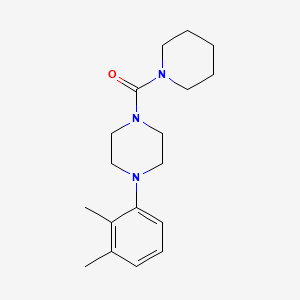
5-(4-bromophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-bromophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone” is a pyrazinone derivative. Pyrazinones are a type of heterocyclic organic compounds containing a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains phenyl groups (aromatic rings), a hydroxy group (-OH), and a bromine atom attached to one of the phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazinone ring, the phenyl rings, and the bromine atom. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a pyrazinone derivative, this compound could potentially undergo a variety of chemical reactions. The phenyl rings could participate in electrophilic aromatic substitution reactions, and the bromine atom could be replaced in nucleophilic substitution reactions . The hydroxy group could be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxy group could increase its polarity and potentially its solubility in water . The bromine atom could increase its molecular weight and possibly its boiling point .Mécanisme D'action
The mechanism of action of 5-Br-1-H-3-P-2-PZN is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are responsible for inflammation and pain. Thus, 5-Br-1-H-3-P-2-PZN is thought to reduce inflammation and pain by inhibiting the activity of COX-2.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-1-H-3-P-2-PZN have been studied in a range of studies. It has been found to reduce inflammation and pain in animal models, as well as reduce the production of pro-inflammatory cytokines. Additionally, it has been found to reduce the production of reactive oxygen species, which are associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Br-1-H-3-P-2-PZN in lab experiments is its high solubility in a range of solvents. This makes it easy to work with and allows for precise control over the concentration of the compound. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 5-Br-1-H-3-P-2-PZN is a highly toxic compound, and should be handled with care and caution in the laboratory.
Orientations Futures
The potential future directions for 5-Br-1-H-3-P-2-PZN include further studies into its mechanism of action, as well as its potential applications in drug discovery and biochemical and physiological research. Additionally, further studies into the synthesis of 5-Br-1-H-3-P-2-PZN and its derivatives are needed in order to improve the efficiency and yield of the reaction. Finally, further research into the safety and toxicity of 5-Br-1-H-3-P-2-PZN is also needed in order to ensure its safe use in the laboratory.
Méthodes De Synthèse
5-Br-1-H-3-P-2-PZN can be synthesized via a two-step process involving the condensation of 4-bromophenylhydrazine and 2-phenyl-3-hydroxypyrazine in an acidic medium. The first step involves the formation of a hydrazone, which is then further reacted in the second step to form the desired 5-Br-1-H-3-P-2-PZN product. This reaction can be carried out in either a solid-state or liquid-state environment.
Applications De Recherche Scientifique
5-Br-1-H-3-P-2-PZN has been used in a variety of scientific research applications, including drug discovery and biochemical and physiological research. It has been used in the synthesis of a range of drugs, such as anti-inflammatory and anti-cancer agents. It has also been used in the study of enzyme inhibition and protein-protein interactions.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-13-8-6-11(7-9-13)14-10-19(21)16(20)15(18-14)12-4-2-1-3-5-12/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUCVUNVQGVCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN(C2=O)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2782422.png)
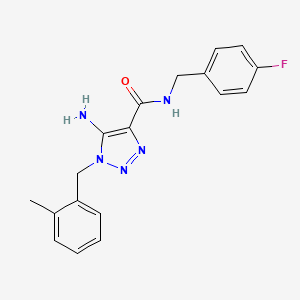
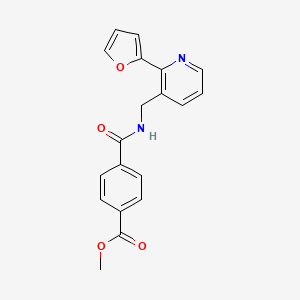
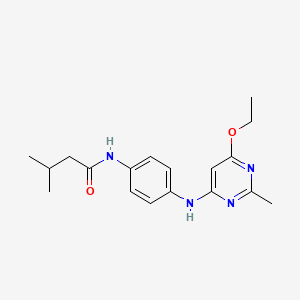

![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2782431.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B2782432.png)


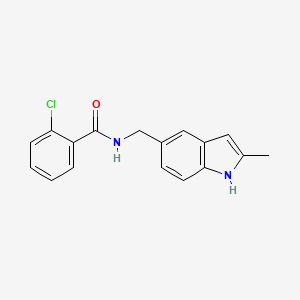
![1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2782440.png)
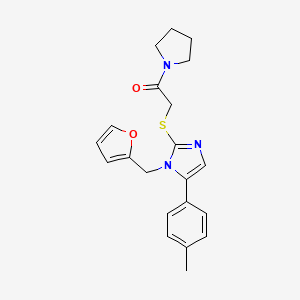
![4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782443.png)
